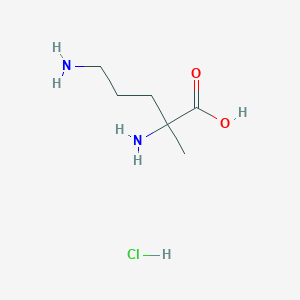
Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” is a chemical compound with the molecular formula C19H20O5 . It has an average mass of 328.359 Da and a monoisotopic mass of 328.131073 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” is based on its molecular formula, C19H20O5 . For a detailed structural analysis, it would be necessary to refer to resources that provide information on its atomic connectivity and stereochemistry.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” are not provided in the search results . Detailed information about its reactivity and the types of chemical reactions it can undergo might be found in the scientific literature or databases dedicated to chemical reactions.Wissenschaftliche Forschungsanwendungen
- Summary of the Application : MAPB is an organic compound that finds extensive application in diverse scientific research endeavors . It serves as a crucial component in numerous scientific research applications .
- Methods of Application or Experimental Procedures : Primarily, it acts as a reagent for synthesizing other compounds, facilitating the exploration of novel molecules and their properties . Furthermore, MAPB exhibits its versatility as a ligand for binding with metal ions, such as copper, zinc, and iron . Moreover, MAPB demonstrates utility as a chromogenic agent, enabling the detection of proteins through its distinct color reactions . In addition to its role as a reagent and ligand, MAPB serves as a substrate for several enzymes, notably including cytochrome P450 . This characteristic allows for studying enzymatic reactions and investigating the intricate mechanisms underlying biological processes .
- Results or Outcomes Obtained : MAPB’s significance extends to its involvement in the synthesis of diverse bioactive compounds, amplifying its impact in the field of scientific research .
Safety And Hazards
Zukünftige Richtungen
The future directions for the use or study of “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” are not specified in the search results . Future directions could include potential applications, ongoing research, and areas of interest in the scientific community.
Relevant Papers The search results do not provide specific references to papers relevant to "Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate" . For a comprehensive analysis, it’s recommended to conduct a literature search in scientific databases using the compound’s name or CAS number (937602-04-5) as keywords .
Eigenschaften
IUPAC Name |
methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-14(20)16-5-3-6-18(13-16)24-12-4-11-23-17-9-7-15(8-10-17)19(21)22-2/h3,5-10,13H,4,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRSUURBPBOTNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594793 |
Source


|
| Record name | Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate | |
CAS RN |
937602-02-3 |
Source


|
| Record name | Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1369909.png)












